molecular formula C9H13N3O3 B1661411 Hapten C CAS No. 90579-19-4

Hapten C

Cat. No.: B1661411
CAS No.: 90579-19-4
M. Wt: 211.22 g/mol
InChI Key: HDTPJPBYARVADN-UHFFFAOYSA-N
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Description

Hapten C is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole-containing compounds often involves the cyclization of amido-nitriles or other precursors under specific conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivatives . The reaction conditions are typically mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Hapten C can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Hapten C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[2-(1H-imidazol-4-yl)ethyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

Uniqueness

Hapten C is unique due to its specific structure, which combines the properties of butanoic acid and imidazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

90579-19-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C9H13N3O3/c13-8(1-2-9(14)15)11-4-3-7-5-10-6-12-7/h5-6H,1-4H2,(H,10,12)(H,11,13)(H,14,15)

InChI Key

HDTPJPBYARVADN-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCNC(=O)CCC(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCC(=O)O

Origin of Product

United States

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